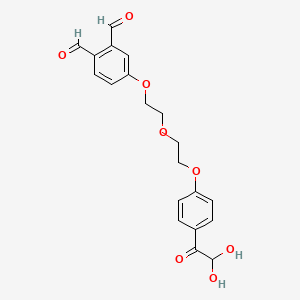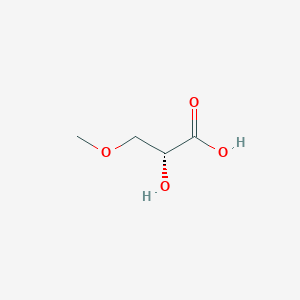
(R)-2-Hydroxy-3-methoxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Hydroxy-3-methoxypropanoic acid is an organic compound with the molecular formula C4H8O4 It is a chiral molecule, meaning it has a non-superimposable mirror image
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Hydroxy-3-methoxypropanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce asymmetry in the reaction, ensuring the production of the desired enantiomer. Another method involves the enzymatic resolution of racemic mixtures, where specific enzymes selectively react with one enantiomer, leaving the other untouched.
Industrial Production Methods: Industrial production of ®-2-Hydroxy-3-methoxypropanoic acid often involves the fermentation of renewable resources using genetically modified microorganisms. These microorganisms are engineered to produce the desired compound in high yields under controlled conditions. The fermentation process is followed by purification steps to isolate the compound in its pure form.
化学反应分析
Types of Reactions: ®-2-Hydroxy-3-methoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-methoxy-2-oxopropanoic acid.
Reduction: The carbonyl group can be reduced back to the hydroxyl group, regenerating the original compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: 3-Methoxy-2-oxopropanoic acid.
Reduction: Regeneration of ®-2-Hydroxy-3-methoxypropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
®-2-Hydroxy-3-methoxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug synthesis.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
作用机制
The mechanism of action of ®-2-Hydroxy-3-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes. The hydroxyl and methoxy groups play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets can vary depending on the specific application and context of its use.
相似化合物的比较
Lactic Acid: Similar in structure but lacks the methoxy group.
Glycolic Acid: Contains a hydroxyl group but lacks the methoxy group and has a simpler structure.
3-Methoxypropanoic Acid: Similar but lacks the hydroxyl group.
Uniqueness: ®-2-Hydroxy-3-methoxypropanoic acid is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity. Its chiral nature also adds to its uniqueness, making it valuable in applications requiring specific enantiomers.
属性
分子式 |
C4H8O4 |
|---|---|
分子量 |
120.10 g/mol |
IUPAC 名称 |
(2R)-2-hydroxy-3-methoxypropanoic acid |
InChI |
InChI=1S/C4H8O4/c1-8-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m1/s1 |
InChI 键 |
JFISKVPZHADVPM-GSVOUGTGSA-N |
手性 SMILES |
COC[C@H](C(=O)O)O |
规范 SMILES |
COCC(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


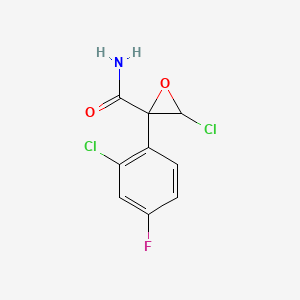
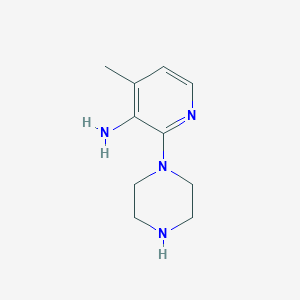
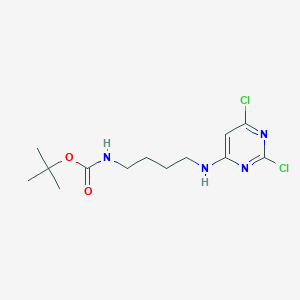
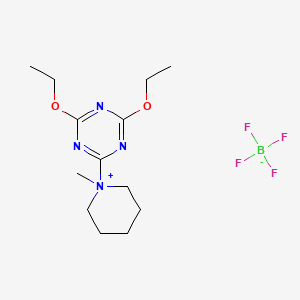
![Magnesium [(ethylenedinitrilo)tetraacetato]magnesate](/img/structure/B12849299.png)
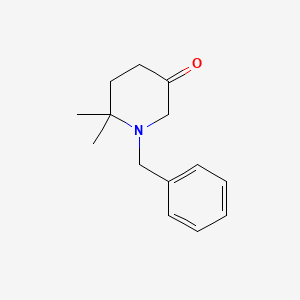
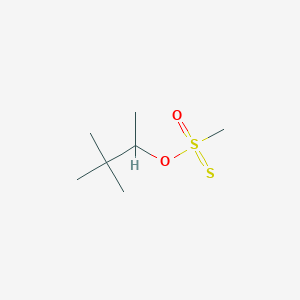
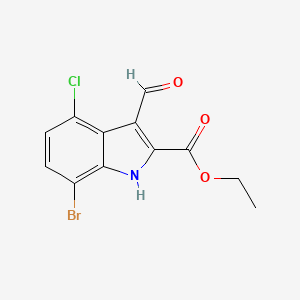
![2,3-Difluoro-4-[4-(trans-4-pentylcyclohexyl)phenyl]phenol](/img/structure/B12849315.png)
![(4-Chlorophenyl){4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}Methanone](/img/structure/B12849324.png)
![7-Methyl-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one](/img/structure/B12849332.png)
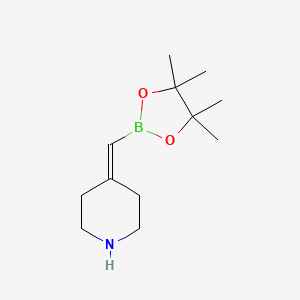
![(2R,4AR,6S,7S,8S,8aS)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12849339.png)
